molecular formula C14H12F2N2O3S B4240075 N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4240075
M. Wt: 326.32 g/mol
InChI Key: YSEIREGXZQHJKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives often involves the coupling reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation, indicating a cascade process including Rh(III)-catalyzed C(sp2)-H bond cleavage, double bond insertion, and intramolecular aza-Michael addition. This method highlights the efficiency of using air as an oxidant to regenerate the active Rh(III) catalyst, showcasing a redox-neutral, high atom-economy, and sustainable approach (Hu et al., 2021).

Molecular Structure Analysis

Studies have characterized compounds with similar sulfonamide moieties, demonstrating intricate molecular structures. For instance, compounds have been shown to exhibit near "V" shaped configurations with aromatic planes at distinct angles, facilitating a variety of intermolecular interactions, including hydrogen bonds and π interactions, which contribute to their 3-D array formations (Boechat et al., 2011).

Chemical Reactions and Properties

The sulfonamide derivatives, including N-substituted acetamides, engage in Suzuki cross-coupling reactions, a pivotal methodology for constructing complex molecules. This process involves the reaction with aryl boronic acids under palladium catalysis, highlighting the role of substituent patterns and electronic effects on their reactivity and potential biological activities (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of related sulfonamide compounds have been studied through various spectroscopic and crystallographic techniques, revealing details about their equilibrium geometries, intramolecular hydrogen bonding, and stereo-electronic interactions. These studies are essential for understanding the stability and reactivity of these compounds (Mary et al., 2022).

Chemical Properties Analysis

Chemical properties analysis has shown that these compounds exhibit significant reactivity due to their functional groups, contributing to their applications in various biological activities. The sulfonamide moiety, in particular, has been linked to antimicrobial and antifungal properties, as well as enzyme inhibition, indicating their potential as bioactive molecules (Abbasi et al., 2020).

Scientific Research Applications

Agricultural Applications

Mefluidide, a compound closely related to N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide, has shown promise in protecting crop plants from chilling injury. This chemical has been found effective in safeguarding chilling sensitive plants like cucumber and corn, demonstrating its potential in agriculture. However, it's important to note that the protective effect is species-specific and varies with concentration (Tseng & Li, 1984).

Biochemical Analysis

The crystal structure of similar compounds, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), has been reported. This type of analysis is crucial in understanding the molecular properties of these compounds, which can be pivotal in various scientific research areas (Obaleye, Caira, & Tella, 2008).

Plant Growth Regulation

Another study examined the relationship between mefluidide treatment and abscisic acid metabolism in chilled corn leaves. Mefluidide can trigger an increase in endogenous free abscisic acid content in corn plants, which is relevant for the study of protection mechanisms against chilling (Zhang, Li, & Brenner, 1986).

Molecular Docking and Drug Discovery

The molecular docking of similar compounds, like N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, has been studied. Such studies contribute to drug discovery and understanding the interaction of these molecules with various biological targets (Shukla & Yadava, 2020).

Immunomodulatory Effects

Research has also been conducted on the immunomodulating effects of compounds similar to N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide. For example, a study on CL 259,763 (N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide) demonstrated its capability to modify the reactivity of lymphoid cell populations affected by tumor growth (Wang et al., 2004).

Chemical Synthesis and Characterization

Significant efforts have been made in synthesizing and characterizing related compounds, which is vital for understanding their potential applications in various scientific fields (Salehi et al., 2016).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety and environmental impact .

properties

IUPAC Name

N-[4-[(3,5-difluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-9(19)17-12-2-4-14(5-3-12)22(20,21)18-13-7-10(15)6-11(16)8-13/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIREGXZQHJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3,5-difluorophenyl)sulfamoyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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